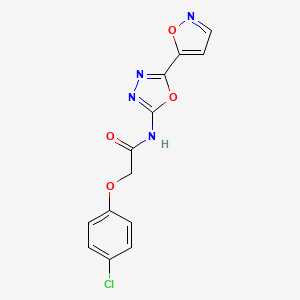

2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4/c14-8-1-3-9(4-2-8)20-7-11(19)16-13-18-17-12(21-13)10-5-6-15-22-10/h1-6H,7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPUMZNUCQIUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of isoxazole ring: The isoxazole ring can be synthesized by reacting hydroxylamine with an appropriate β-diketone or β-ketoester.

Formation of 1,3,4-oxadiazole ring: This ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative.

Coupling reactions: The final step involves coupling the 4-chlorophenoxyacetic acid derivative with the isoxazole and oxadiazole intermediates under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves several key steps:

- Preparation of 4-chlorophenoxyacetic acid : This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

- Formation of the isoxazole ring : The isoxazole ring can be synthesized by reacting hydroxylamine with an appropriate β-diketone or β-ketoester.

- Formation of the oxadiazole ring : This ring is synthesized by reacting a hydrazide with a carboxylic acid derivative.

- Coupling reactions : The final step involves coupling the 4-chlorophenoxyacetic acid derivative with the isoxazole and oxadiazole intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under suitable reaction conditions.

Industrial Production Methods

In industrial settings, optimization of these synthetic routes is crucial to ensure high yield and purity. Techniques such as automated reactors and continuous flow systems may be employed, along with advanced purification methods like chromatography and crystallization.

Research indicates that compounds containing oxadiazole and isoxazole structures exhibit a range of biological activities. The biological activity of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide includes:

- Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the isoxazole ring is often associated with enhanced antimicrobial activity.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses through various biochemical pathways.

Applications in Scientific Research

The potential applications of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide span various fields:

Medicinal Chemistry

This compound's unique structural characteristics make it a valuable candidate for drug development. Its ability to interact with biological targets suggests potential use in developing therapies for cancer and infectious diseases.

Agricultural Chemistry

Given its structural components, there may be potential applications in agricultural chemistry as a pesticide or herbicide. The chlorophenoxy group is known for its herbicidal properties, making this compound suitable for further exploration in this area.

Material Science

The unique chemical properties may also lend themselves to applications in material science, particularly in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Chlorophenoxy vs.

- Isoxazolyl vs. Chlorophenyl (6f): The isoxazolyl group in the target compound may improve hydrogen-bonding interactions with biological targets compared to the purely aromatic chlorophenyl group in 6f .

- Nitro Group (8v): The nitro substituent in 8v introduces strong electron-withdrawing effects, which correlate with higher α-glucosidase and butyrylcholinesterase (BChE) inhibitory activity compared to non-nitro analogs .

Physicochemical and Toxicity Profiles

Table 3: Physicochemical Properties

Key Insights:

- Lipophilicity: The target compound’s higher LogP (estimated ~3.2) compared to 946208-27-1 (~2.9) reflects the chlorophenoxy group’s contribution to hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Toxicity: Most 1,3,4-oxadiazole-acetamide derivatives exhibit low toxicity, except for compounds with bulky or reactive substituents (e.g., 6g and 6j in ). The target compound’s lack of sulfhydryl or nitro groups suggests a favorable safety profile .

Biological Activity

2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as CI-1040, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a chlorophenoxy group, an isoxazole moiety, and an oxadiazole ring, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent under basic conditions.

- Synthesis of the Isoxazole Ring : Cyclization involving a nitrile oxide and an alkyne or alkene.

- Coupling of Intermediates : Combining the chlorophenoxy intermediate with the isoxazole intermediate using a coupling reagent like carbodiimide.

Biological Activity

Research indicates that compounds containing oxadiazole and isoxazole structures exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the isoxazole ring is often associated with enhanced antimicrobial activity.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses through various biochemical pathways .

The mechanism of action for 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.

Case Studies and Research Findings

A review article highlighted the biological significance of oxadiazole derivatives, emphasizing their role in drug design due to their diverse pharmacological properties. Specific findings include:

- Antitumor Activity : Compounds similar to 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown promising results against tumor cell lines such as TK-10 and HT-29 .

| Compound Name | Activity Type | Cell Line | IC50 Value |

|---|---|---|---|

| CI-1040 | Anticancer | HT-29 | 0.045 µg/mL |

| Similar Compound | Antimicrobial | Various | Varies |

Comparative Analysis

Comparative studies have been conducted on similar compounds to evaluate their biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Diverse biological activities |

| Isoxazole Derivatives | Contains isoxazole ring | Known for antimicrobial properties |

| Chlorophenol Compounds | Contains chlorophenol moiety | Potential use in herbicides |

Q & A

Basic Research Questions

What is the optimal synthetic route for 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical approach involves:

- Step 1: Reacting 2-amino-5-(isoxazol-5-yl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine as a base. Reflux for 4 hours in a solvent like dioxane or THF, with TLC monitoring for reaction completion .

- Step 2: Recrystallization using a polar/non-polar solvent mixture (e.g., ethanol-DMF or pet-ether) to purify the product .

Key Parameters: - Stoichiometric control of chloroacetyl chloride (1:1 molar ratio with the amine).

- Temperature optimization (20–25°C for condensation; reflux for activation).

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the isoxazole (δ 6.5–8.5 ppm for aromatic protons), oxadiazole (δ 8.0–8.5 ppm), and acetamide (δ 2.0–2.5 ppm for methylene) moieties .

- HPLC: Ensure >95% purity, especially for biological assays .

- X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between the chlorophenoxy and oxadiazole rings) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Variations in substituent positions (e.g., chlorophenoxy vs. nitrophenyl groups altering steric/electronic effects) .

- Assay conditions: Differences in cell lines, solvent systems (DMSO concentration), or incubation times.

Resolution Strategies: - Perform side-by-side comparisons using standardized protocols (e.g., NIH/NCATS guidelines).

- Conduct dose-response curves (IC50/EC50) with statistical validation (e.g., ANOVA with post-hoc tests) .

How can solubility limitations of this compound be addressed without compromising bioactivity?

Methodological Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -SO3H) at the 4-chlorophenoxy ring while preserving the oxadiazole core’s π-π stacking ability .

- Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design: Mask the acetamide group with enzymatically cleavable linkers (e.g., esterase-sensitive motifs) .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

- Substituent Variation: Synthesize analogs with:

- Halogen substitutions (F, Br) on the phenyl ring to assess electronic effects.

- Heterocycle replacements (e.g., thiadiazole instead of oxadiazole) .

- Computational Modeling: Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase enzymes) .

- Bioisosteric Replacement: Replace the isoxazole with pyrazole or triazole to evaluate metabolic stability .

How should researchers validate conflicting data on this compound’s metabolic stability?

Methodological Answer:

- In Vitro Assays: Compare hepatic microsomal stability (human vs. rodent) with controls (e.g., verapamil).

- LC-MS/MS Analysis: Quantify metabolite formation (e.g., hydroxylation at the chlorophenoxy group) .

- Cross-Species Correlation: Use interspecies scaling to predict human pharmacokinetics .

What experimental controls are essential to ensure reproducibility in cytotoxicity assays?

Methodological Answer:

- Positive/Negative Controls: Include doxorubicin (cytotoxic) and DMSO (vehicle control) in all assays.

- Cell Viability Normalization: Use ATP-based assays (e.g., CellTiter-Glo) to avoid interference from colored compounds.

- Batch Consistency: Validate synthetic batches via NMR and HPLC before biological testing .

Data Contradiction Analysis

How to address inconsistencies in reported IC50 values across studies?

Methodological Answer:

- Source Analysis: Check for impurities (>95% purity required; residual solvents like DMF can skew results) .

- Assay Replication: Repeat experiments with identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies .

Why do crystallographic data sometimes conflict with computational predictions?

Methodological Answer:

- Conformational Flexibility: The compound may adopt different conformations in solution (NMR) vs. solid-state (X-ray).

- DFT Limitations: Gas-phase calculations may not account for solvent effects or crystal packing forces.

Resolution: - Perform MD simulations in explicit solvent (e.g., TIP3P water model) .

- Compare experimental (X-ray) and theoretical (Mercury CSD) torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.